

Application Notes and Protocols: Vilsmeier-Haack Formylation of N-methyl-5-bromoindole

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Compound of Interest

Compound Name: 5-bromo-1-methyl-1H-indole-3-carbaldehyde

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Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction introduces a formyl group (-CHO), a valuable synthetic handle, onto the indole nucleus, typically at the C3 position. The resulting indole-3-carboxaldehydes are key intermediates in the synthesis of a wide range of biologically active molecules, natural products, and pharmaceuticals. The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).^[1] This electrophile then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.^{[1][2][3]} This document provides detailed application notes and protocols for the Vilsmeier-Haack formylation of N-methyl-5-bromoindole.

Data Presentation

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles, offering a comparative overview for researchers.

Indole Derivative	Reagents	Temperature (°C)	Time (h)	Yield (%)
Indole	POCl ₃ , DMF	0 to 85	6	96
2-Methylindole	POCl ₃ , DMF	98-100	3	71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)
4-Methylindole	POCl ₃ , DMF	0 to 85	8	90
5-Methylindole	POCl ₃ , DMF	0 to 85	8	85
N-Benzyltetrahydro carbazole	POCl ₃ , DMF	0 - 120	Not Specified	Varies with temperature

Experimental Protocols

This section provides a detailed methodology for the Vilsmeier-Haack formylation of N-methyl-5-bromoindole. The protocol is based on established procedures for similar N-substituted indole derivatives.[\[4\]](#)

Materials:

- N-methyl-5-bromoindole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM), anhydrous
- Ice
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Heating mantle or oil bath
- Rotary evaporator
- Apparatus for column chromatography
- Standard laboratory glassware

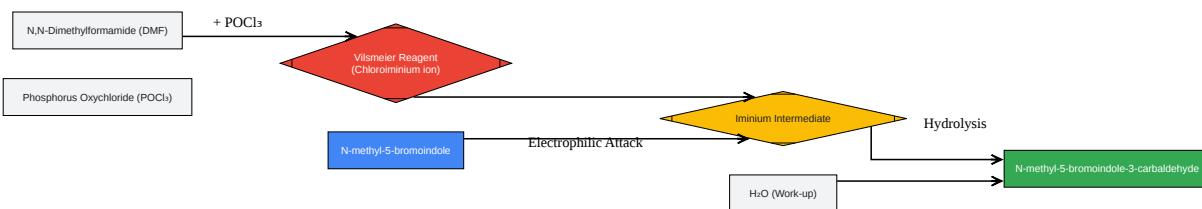
Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-5-bromoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath with stirring.
- Formation of Vilsmeier Reagent and Reaction: To the cooled solution, add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and subsequently heat to the desired reaction temperature (e.g., 40-80 °C).
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
- Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-methyl-5-bromoindole-3-carbaldehyde.
- Characterization: Characterize the purified product by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity. For comparison, the ^1H NMR spectrum of the related 1-methyl-1H-indole-3-carbaldehyde shows characteristic signals for the aldehyde proton around 10.01 ppm and the N-methyl protons around 3.90 ppm.

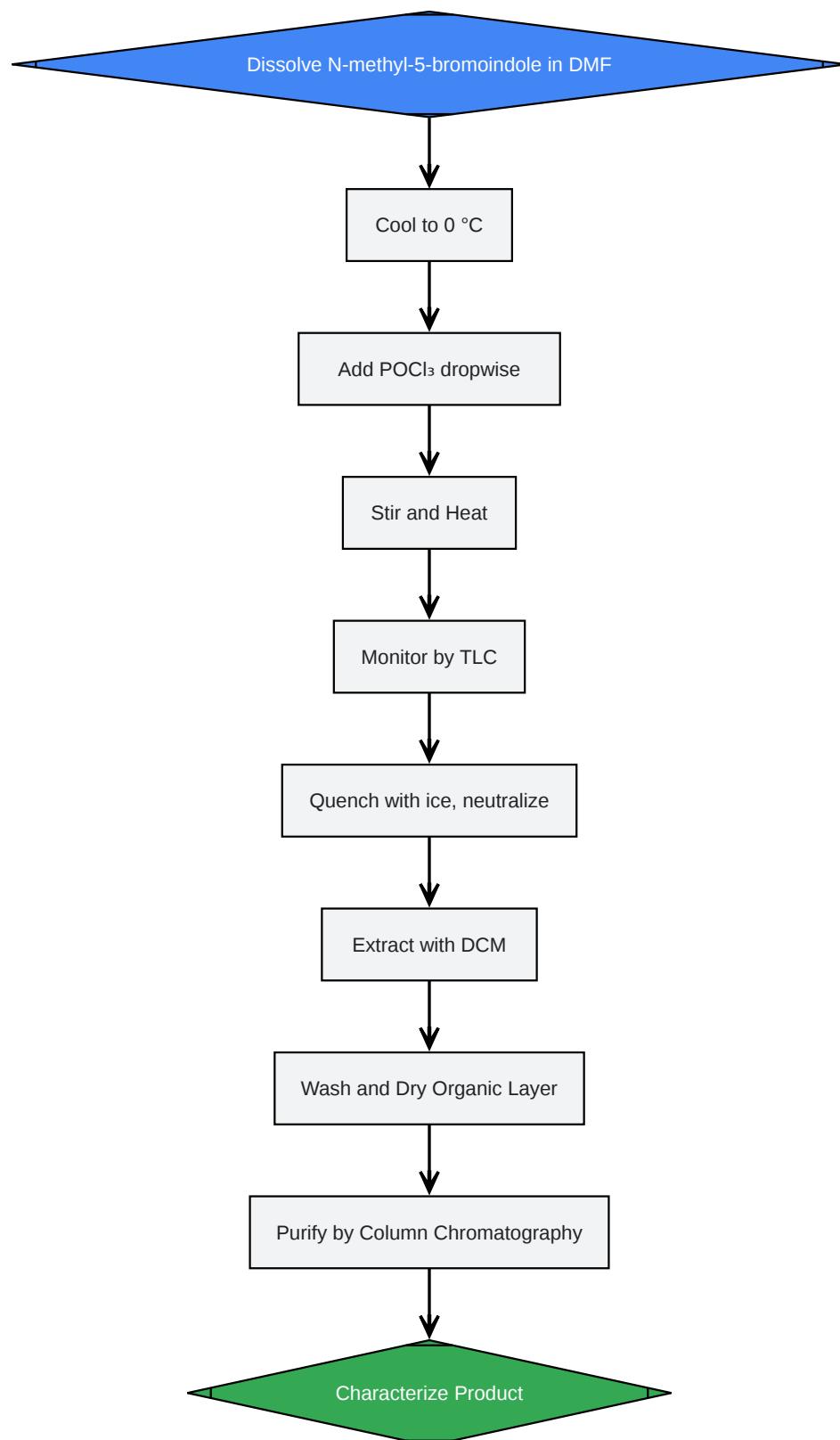
Mandatory Visualization

The following diagrams illustrate the key aspects of the Vilsmeier-Haack formylation of N-methyl-5-bromoindole.



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Caption: Reaction mechanism of the Vilsmeier-Haack formylation.



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Caption: Experimental workflow for the Vilsmeier-Haack formylation.

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